2-(Hydroxymethyl)-4-(trifluoromethyl)phenylboronic acid 2-(Hydroxymethyl)-4-(trifluoromethyl)phenylboronic acid
Brand Name: Vulcanchem
CAS No.: 1629148-48-6
VCID: VC4407741
InChI: InChI=1S/C8H8BF3O3/c10-8(11,12)6-1-2-7(9(14)15)5(3-6)4-13/h1-3,13-15H,4H2
SMILES: B(C1=C(C=C(C=C1)C(F)(F)F)CO)(O)O
Molecular Formula: C8H8BF3O3
Molecular Weight: 219.95

2-(Hydroxymethyl)-4-(trifluoromethyl)phenylboronic acid

CAS No.: 1629148-48-6

Cat. No.: VC4407741

Molecular Formula: C8H8BF3O3

Molecular Weight: 219.95

* For research use only. Not for human or veterinary use.

2-(Hydroxymethyl)-4-(trifluoromethyl)phenylboronic acid - 1629148-48-6

Specification

CAS No. 1629148-48-6
Molecular Formula C8H8BF3O3
Molecular Weight 219.95
IUPAC Name [2-(hydroxymethyl)-4-(trifluoromethyl)phenyl]boronic acid
Standard InChI InChI=1S/C8H8BF3O3/c10-8(11,12)6-1-2-7(9(14)15)5(3-6)4-13/h1-3,13-15H,4H2
Standard InChI Key QJZJYNDNLGOFFZ-UHFFFAOYSA-N
SMILES B(C1=C(C=C(C=C1)C(F)(F)F)CO)(O)O

Introduction

2-(Hydroxymethyl)-4-(trifluoromethyl)phenylboronic acid is a boronic acid derivative with the molecular formula C8H8BF3O3. It is a compound of interest in organic synthesis, particularly in reactions such as the Suzuki-Miyaura cross-coupling, which is widely used in the synthesis of complex organic molecules . This compound features a hydroxymethyl group and a trifluoromethyl group attached to a phenyl ring, which is bonded to a boronic acid moiety.

Safety Information

  • GHS Pictogram: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

  • Precautionary Statements: P261 (Avoid breathing dust), P305 (If in eyes: Rinse cautiously with water for several minutes), P351 (Rinse with plenty of water), P338 (If eye irritation persists: Get medical advice/attention)

Applications and Research Findings

Boronic acids, including derivatives like 2-(Hydroxymethyl)-4-(trifluoromethyl)phenylboronic acid, are of growing interest due to their applications in:

  • Suzuki-Miyaura Cross-Coupling Reactions: These reactions are crucial for forming carbon-carbon bonds in organic synthesis .

  • Catalysis and Materials Science: Boronic acids can form supramolecular structures through hydrogen bonding, which is important in materials chemistry .

  • Medicine and Biology: They are used in drug development and as probes in biological systems .

Storage and Handling

  • Storage Temperature: 4-8°C

  • Shipping Conditions: Room temperature

Comparison with Other Boronic Acids

CompoundMolecular FormulaMolecular WeightSolubility in Water (g/100 g H2O at 20°C)
Phenylboronic AcidC6H7BO3121.931.86
2-(Trifluoromethyl)phenylboronic AcidC7H6BF3O2207.930.80
4-(Trifluoromethyl)phenylboronic AcidC7H6BF3O2207.930.12
2-(Hydroxymethyl)-4-(trifluoromethyl)phenylboronic AcidC8H8BF3O3219.954Not specified

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